Cas no 1670273-34-3 ((2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine)
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- (R)-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine
- (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine
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- Inchi: 1S/C11H18F5NO2S/c12-10(13)7-9(17-8-10)3-1-5-20(18,19)6-2-4-11(14,15)16/h9,17H,1-8H2/t9-/m1/s1
- InChI Key: DEWXCAGCXZHYBX-SECBINFHSA-N
- SMILES: N1CC(F)(F)C[C@H]1CCCS(CCCC(F)(F)F)(=O)=O
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1303-100mg |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-34-3 | 95% | 100mg |
¥1604.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1303-250mg |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-34-3 | 95% | 250mg |
¥2561.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1303-500mg |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-34-3 | 95% | 500mg |
¥4269.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1303-1g |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-34-3 | 95% | 1g |
¥6402.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1303-5g |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-34-3 | 95% | 5g |
¥19206.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1303-100.0mg |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-34-3 | 95% | 100.0mg |
¥1604.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1303-250.0mg |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-34-3 | 95% | 250.0mg |
¥2561.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1303-500.0mg |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-34-3 | 95% | 500.0mg |
¥4269.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1303-1.0g |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-34-3 | 95% | 1.0g |
¥6402.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1303-5.0g |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine |
1670273-34-3 | 95% | 5.0g |
¥19206.0000 | 2025-04-12 |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine Suppliers
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine
Introduction to (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine and Its CAS No. 1670273-34-3
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule holding the potential to revolutionize therapeutic approaches. One such compound, identified by the CAS number 1670273-34-3, is (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine. This compound has garnered significant attention in recent years due to its unique structural properties and promising applications in medicinal chemistry.
The molecular structure of (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine is characterized by its pyrrolidine core, which is a heterocyclic amine derivative. The presence of multiple fluorine atoms and a sulfonyl group introduces specific electronic and steric effects that make this compound particularly interesting for drug design. The stereochemistry at the (2R) position further enhances its potential as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The introduction of fluorine atoms into a molecule can significantly alter its pharmacokinetic properties, making it a valuable tool in the development of novel therapeutics. (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine exemplifies this trend, as its structure incorporates multiple fluorine atoms at strategic positions to optimize its pharmacological profile.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. The pyrrolidine scaffold is a well-known pharmacophore in kinase inhibition, and modifications to this core structure have led to several FDA-approved drugs. The specific fluorinated and sulfonylated substituents in (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine are designed to enhance interactions with the active site of kinases, potentially leading to more potent and selective inhibitors.
Recent studies have highlighted the importance of fluorine atoms in modulating the binding affinity of small molecules to their targets. For instance, fluorine atoms can increase the metabolic stability of drug candidates by preventing hydrolysis or oxidation. Additionally, they can enhance hydrophobic interactions with aromatic residues in protein binding pockets. The presence of multiple fluorine atoms in (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine may contribute to its high affinity for kinase targets by reinforcing these interactions.
The sulfonyl group attached to the propyl chain also plays a critical role in the compound's pharmacological properties. Sulfonyl groups are known for their ability to enhance binding affinity through hydrogen bonding and dipole-dipole interactions. In the context of kinase inhibition, sulfonyl groups can form stable hydrogen bonds with key residues in the active site pocket. This structural feature may contribute to the compound's efficacy as a kinase inhibitor by stabilizing its binding to the target enzyme.
Another notable aspect of (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine is its stereochemical purity. The (2R) configuration at the pyrrolidine ring ensures that the compound exists as a single enantiomer, which is often essential for achieving optimal pharmacological activity while minimizing unwanted side effects. Enantiomers are mirror-image isomers that can exhibit different biological activities due to their interaction with chiral biological targets. By using (2R)-configured intermediates like this compound during drug synthesis, researchers can produce enantiomerically pure drugs that are more predictable and safer for clinical use.
The synthesis of (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine represents a significant achievement in synthetic organic chemistry. The introduction of multiple fluorine atoms and complex functional groups requires precise synthetic strategies to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions and stereoselective transformations have been employed to construct this complex molecule efficiently. These synthetic advancements not only highlight the compound's complexity but also demonstrate the growing capabilities of modern organic synthesis.
In conclusion,(1670273-34-3)(2R)-is
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